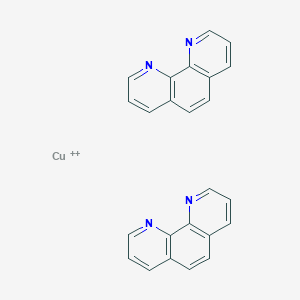

Bis(1,10-phenanthroline)copper(2+) ion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El sulfato de isepamicina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar los antibióticos aminoglucósidos y sus propiedades químicas.

Biología: Employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.

Medicina: Investigado por su potencial uso en el tratamiento de infecciones causadas por bacterias resistentes a los antibióticos.

Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos

Direcciones Futuras

The potential of transition metal complexes like Bis(1,10-phenanthroline)copper(2+) ion in the field of single-molecule mechanochromism is yet to be examined . The results of time-dependent (TD)-DFT-calculated UV–vis suggest that the bis-Cu(I)-phenanthroline-2-acetamide complex is predicted to have an observable shift of the metal-to-ligand charge transfer band upon pulling from 0 to 0.6 nN in the visible region . This indicates that transition metal complexes are feasible candidates as mechanophores and are worthy of further exploration .

Mecanismo De Acción

El sulfato de isepamicina ejerce sus efectos uniéndose a la subunidad ribosómica 30S bacteriana, inhibiendo así la síntesis de proteínas. Esta acción conduce a la interrupción del crecimiento y la replicación de las células bacterianas. El compuesto se dirige a vías moleculares específicas involucradas en la síntesis de proteínas, lo que lo hace eficaz contra una amplia gama de especies bacterianas .

Análisis Bioquímico

Biochemical Properties

The Bis(1,10-phenanthroline)copper(2+) ion has been shown to interact with various biomolecules. For instance, it has been coordinated by salubrinal through the thionic group . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur.

Cellular Effects

The effects of the this compound on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cells and the concentration of the ion.

Molecular Mechanism

The this compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific context and conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound can change over time. This includes information on the ion’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The this compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The this compound is transported and distributed within cells and tissues in a manner that depends on the specific transporters or binding proteins it interacts with .

Subcellular Localization

The subcellular localization of the this compound and its effects on activity or function can vary depending on factors such as targeting signals or post-translational modifications .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de sulfato de isepamicina implica la modificación química de la gentamicina B. . Las condiciones de reacción típicamente involucran el uso de reactivos y solventes específicos para facilitar la transformación química.

Métodos de Producción Industrial

La producción industrial de sulfato de isepamicina implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye múltiples pasos de purificación y control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El sulfato de isepamicina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada y la estabilidad del compuesto .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Comparación Con Compuestos Similares

Compuestos Similares

Gentamicina: Otro antibiótico aminoglucósido con un mecanismo de acción similar pero diferente estructura química.

Amikacina: Conocida por su actividad de amplio espectro y resistencia a ciertas enzimas bacterianas.

Tobramicina: Eficaz contra una variedad de bacterias Gram-negativas pero con un espectro de actividad diferente en comparación con el sulfato de isepamicina

Singularidad

El sulfato de isepamicina es único debido a su eficacia mejorada contra las cepas que albergan acetiltransferasa de tipo I 6'- y su considerable actividad antimicrobiana contra los no fermentadores Gram-negativos. Además, tiene un menor potencial de toxicidad renal en comparación con otros aminoglucósidos como la gentamicina .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Bis(1,10-phenanthroline)copper(2+) ion can be achieved through a ligand exchange reaction between copper(II) sulfate and 1,10-phenanthroline in the presence of a reducing agent.", "Starting Materials": [ "Copper(II) sulfate", "1,10-phenanthroline", "Reducing agent (such as sodium sulfite or ascorbic acid)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve copper(II) sulfate and 1,10-phenanthroline in a solvent to form a solution.", "Add a reducing agent to the solution to reduce copper(II) ions to copper(I) ions.", "Allow the ligand exchange reaction to occur between copper(I) ions and 1,10-phenanthroline, forming Bis(1,10-phenanthroline)copper(2+) ion.", "Filter and wash the product to obtain the desired compound." ] } | |

Número CAS |

15823-71-9 |

Fórmula molecular |

C24H16CuN4+2 |

Peso molecular |

424.0 g/mol |

Nombre IUPAC |

copper;1,10-phenanthroline |

InChI |

InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+2 |

Clave InChI |

YXGZTNUNHBXFAX-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |

SMILES canónico |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |

| 15823-71-9 | |

Números CAS relacionados |

21711-45-5 (sulfate[1:1]) |

Sinónimos |

(o-phenanthroline) cupric bis(1,10-phenanthroline)copper(2+) ion bis(1,10-phenanthroline)copper(2+) ion, diacetate salt bis(1,10-phenanthroline)copper(2+) ion, diacetate salt, (SP-4-1)-isomer bis(1,10-phenanthroline)copper(2+) ion, dinitrate bis(1,10-phenanthroline)copper(2+) ion, diperchlorate bis(1,10-phenanthroline)copper(2+) ion, sulfate (1:1) Cu(OP)2 Cu(Phen)2 cupric di(1,10-phenanthroline) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)

![4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane](/img/structure/B99123.png)